Lipophilicity Advantage: 2,000-Fold Higher Partition Coefficient Compared to 2-Methoxyethanamine
The benzyloxy group in 2-(Benzyloxy)ethanamine hydrochloride confers a substantially higher logP (2.66) relative to simpler alkoxyethylamines. In a cross-study comparison, the logP of 2-methoxyethanamine is -0.65, yielding a ΔlogP of 3.31, which corresponds to an approximately 2,000-fold greater partition coefficient favoring the benzyloxy compound [1]. Even when compared to 2-ethoxyethanamine (logP 0.68–1.5) and 2-phenoxyethanamine (logP 0.89–1.72), the benzyloxy derivative remains 10- to 100-fold more lipophilic [2]. This property is critical for designing molecules intended to cross biological membranes or interact with hydrophobic protein pockets.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 2.66420 (computed) |
| Comparator Or Baseline | 2-Methoxyethanamine: -0.65; 2-Ethoxyethanamine: 0.68–1.5; 2-Phenoxyethanamine: 0.89–1.72 |
| Quantified Difference | ΔlogP = 3.31 vs. methoxy (~2,000× higher partition); ΔlogP = 1.16–1.98 vs. ethoxy (~15–100× higher); ΔlogP = 0.94–1.77 vs. phenoxy (~9–60× higher) |
| Conditions | Computed logP values using standard algorithms (PubChem, ACD/Labs) |
Why This Matters
Higher logP correlates with improved passive membrane permeability and hydrophobic target engagement, making this compound preferable for CNS drug design or lipophilic conjugate synthesis.
- [1] PubChem. 2-(Benzyloxy)ethanamine hydrochloride. CID 2794786. Computed LogP = 2.66420. View Source
- [2] Molbase. 2-Ethoxyethanamine. LogP = 0.6819. View Source
